Home > Products > Screening Compounds P42700 > 2-(Piperidin-1-yl)propanoic acid hydrochloride
2-(Piperidin-1-yl)propanoic acid hydrochloride - 1036708-61-8

2-(Piperidin-1-yl)propanoic acid hydrochloride

Catalog Number: EVT-3511212
CAS Number: 1036708-61-8
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid (Compound 9)

  • Compound Description: This compound is a potent inhibitor of human arginases I and II, designed for the treatment of myocardial reperfusion injury. It exhibits an IC50 of 223 nM for arginase I and 509 nM for arginase II. [] It demonstrates good oral bioavailability (28%) and effectively reduces infarct size in a rat model of myocardial ischemia/reperfusion injury. []

2-(5-(4-Chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1- yl)propanoic acid

  • Compound Description: An RP-HPLC method was developed and validated for analyzing this compound and its impurities under different pH conditions. [] The study aimed to assess its degradation profile and the emergence of impurities.

(2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride

  • Compound Description: Synthesized and characterized in a study exploring novel antimicrobial agents, this compound demonstrated moderate activity against various bacterial and fungal strains, including E. coli, B. subtilis, methicillin-susceptible and resistant S. aureus, and C. albicans. []

2-(4-Hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923)

  • Compound Description: ERA-923 is a potent antiestrogen that acts as a selective estrogen receptor modulator (SERM). [] It exhibits strong inhibitory effects on the growth of both tamoxifen-sensitive and -resistant tumor cells in vitro and in vivo. [] Notably, it lacks the uterotropic effects observed with tamoxifen, making it a promising candidate for breast cancer treatment with a potentially improved safety profile. []

(S)-2-(2-[18F]fluoroethoxy)-4-([3-methyl-1-(2-piperidin-1-yl-phenyl)-butyl-carbamoyl]-methyl)-benzoic acid ([(18)F]Repaglinide)

  • Compound Description: This compound is a radiolabeled derivative of the sulfonylurea receptor (SUR) ligand repaglinide. [] Developed as a potential PET tracer, [(18)F]Repaglinide shows promise for non-invasive imaging of pancreatic beta-cell mass, especially in the context of diabetes research. []

6-Hydroxy-3{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-2-(4-methoxyphenyl)benz[b]thiophene hydrochloride

  • Compound Description: This compound is a novel crystalline form with potential therapeutic applications in addressing estrogen insufficiency-related conditions, including cardiovascular diseases, hyperlipidemia, and osteoporosis. [] It also shows promise in managing endometriosis, uterine fibrosis, estrogen-dependent cancers, prostate cancer, benign endometrium hyperplasia, and even central nervous system disorders like Alzheimer's disease. []
  • Compound Description: These two compounds represent novel ring systems synthesized and characterized in a study focused on developing new heterocyclic compounds. []

4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One

  • Compound Description: A novel compound synthesized using a one-pot, three-component reaction catalyzed by p-toluenesulfonic acid. [] Computational studies suggest it possesses favorable physicochemical properties, drug-likeliness features, and good oral bioavailability. []

(R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)-acrylamide (AMG8562)

  • Compound Description: AMG8562 acts as a transient receptor potential vanilloid type 1 (TRPV1) modulator. [] Unlike typical TRPV1 antagonists, AMG8562 doesn't induce hyperthermia while displaying significant antihyperalgesic effects in various rodent pain models. [] This unique profile positions it as a potential therapeutic for pain management with potentially fewer side effects. []
  • Compound Description: These compounds are products of the rearrangement reaction of 2-(2,5-dioxopyrrolidin-1-yl)guanidine, a reaction representing a new transformation in the 2,5-dioxopyrrolidine series. [] The study involved investigating these compounds through pKa determination, IR, NMR, and X-ray analysis, revealing that compound 3 exists in both unionized and zwitterionic forms. []

(-)-2-{2-[Carbamoyl-6-(trifluoromethoxy)-1H-indol-1-yl]pyridine-2-yl}propanoic acid ((-)-17)

  • Compound Description: A highly selective sPLA2-X inhibitor with a favorable pharmacokinetic profile. [] Developed as a potential treatment for atherosclerosis, (-)-17 displayed good absorption, low clearance, low toxicological risk, and a promising selectivity profile against other sPLA2 isoforms. []
  • Compound Description: These compounds are hydroxamate-based molecules designed as histone deacetylase (HDAC) inhibitors. [] HDAC inhibitors have shown potential as anticancer agents. [] These specific compounds are structurally similar to suberoylanilide hydroxamic acid (SAHA), a clinically used HDAC inhibitor, and aim to achieve HDAC inhibition with reduced side effects. []

4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid (18)

  • Compound Description: Compound 18 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPAR1). [] It exhibits oral activity in a mouse model of LPA-induced skin vascular leakage and has a distinct molecular scaffold compared to other known LPAR1 antagonists. []
  • Compound Description: These compounds are thienopyridine-based inhibitors designed to target the KDM5 family of histone H3 lysine 4 demethylases. [] N71, featuring a (dimethylamino)but-2-enamido)phenyl moiety, was specifically designed to form a covalent interaction with Cys481, a noncatalytic cysteine unique to KDM5 demethylases. []

5-Bromo-4-(3,5-dibromo-2-hydroxyphenyl)-2-(piperidin-1-yl)-1,3-dithiol-2-ylium bromide

  • Compound Description: This salt, synthesized by bromination of mesoionic 2-[2-(piperidin-1-yl)-1,3-dithiol-2-ylium-4-yl]phenolate, showcases a specific conformation in its crystal structure. [] The dihedral angle between the 1,3-dithiolium ring and the phenolic substituent ring is 45.9° due to the steric influence of the ortho-Br group on the 1,3-dithiolium ring, and the piperidine ring adopts a chair conformation. []
  • Compound Description: This compound is a carbon-14-labeled version of a novel selective estrogen receptor modulator (SERM), synthesized for use in pharmacokinetic and metabolic studies. []

2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid

  • Compound Description: This compound, a novel derivative of β-(1,2,4-triazol-1-yl)alanine, was synthesized using a straightforward four-step approach with an overall yield of 68%. []

3-{2-[2-(3,5-Dinitro-2-oxidophenyl)ethyl]-3,3-dimethyl-3H-indol-1-ium-1-yl}propanoic acid bis­(di­methyl­form­amide) solvate

  • Compound Description: This compound represents the permanent merocyanine mode of the open form of a specific indolinium derivative. [] It exhibits a zwitterionic trans–transoid structure in its crystal form, where it's solvated with two N,N-dimethylformamide (DMF) molecules. []

(2S,3′S)-2-(2′-Oxo-3′-methylpiperazin-1′-yl)-propanoic acid

  • Compound Description: This cyclic dipeptide, synthesized from (2S,7S)-2,7-dimethyl-3,6-diazaoctanedioic acid, serves as a building block for creating novel macrocyclic peptides. [] Its structure was confirmed through X-ray crystal analysis. []

3β‐Hydroxy­lupan‐29‐oic acid

  • Compound Description: A lupane triterpene isolated from the leaves of Ceriops decandra (Griff.) Ding Hou, this compound exhibits a distinct conformation in its crystal structure. [] It features two crystallographically independent molecules in the asymmetric unit, each with a cyclopentane ring adopting an envelope conformation. []

Poly[[bis[3-(1H-tetrazol-1-yl)propanoic acid-κN 4]cadmium]-di-μ-thiocyanato-κ2 N:S;κ2 S:N]

  • Compound Description: This coordination polymer features cadmium ions coordinated by 3-(1H-tetrazol-1-yl)propanoic acid (Htzp) ligands and thiocyanate anions. [] The crystal structure reveals a layered structure stabilized by coordination bonds and hydrogen bonding interactions. []
  • Compound Description: These four Schiff base compounds were synthesized from tryptophan and various aldehydes. [] They were characterized using FTIR, UV-Vis, and 1H-NMR spectroscopic techniques. [] The study also investigated their antimicrobial activity, including antibacterial, antifungal, and antitubercular properties. []
  • Compound Description: Both EAA-090 and EAB-318 are novel N-methyl-D-aspartate (NMDA) receptor antagonists. [] EAA-090 displayed greater selectivity for NMDA receptors containing the NR2A subunit compared to those containing NR2B or NR2C subunits. [] EAB-318 showed a broader activity profile by also inhibiting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. []
  • Compound Description: These two radiolabeled compounds were synthesized to explore the feasibility of nucleophilic displacement of bromide with [18F]fluoride in a pyrazole ring system. [] [18F] NIDA-42033, a potential PET radiotracer, demonstrated high specific radioactivity and radiochemical purity, indicating its suitability for studying CB1 cannabinoid receptors in the brain. []
  • Compound Description: This compound is a potent potentiator of iGluR4 flip receptors, belonging to the AMPA receptor family. [] It exhibits an EC50 of 22.6 nM, indicating its high potency in modulating these receptors. []
  • Compound Description: This silver complex was synthesized using 3-(benzoimidazol-2-yl)propanoic acid and 2,2′-bipyridine. [] The crystal structure revealed a three-dimensional network formed by hydrogen bonds and π-π interactions. []
  • Compound Description: This iron(III) chelate complex undergoes photochemical reactions when irradiated with UV light. [] Studies in polar aprotic solvents demonstrated an intraoxidation-reduction reaction during photolysis, suggesting homolytic cleavage of the Fe-L bond. []

(S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid ([3H]-NF608)

  • Compound Description: This radiolabeled compound serves as a selective ligand for the GluK1 kainate receptor. [] Developed for use in binding assays, [3H]-NF608 allows for characterizing the interactions of ligands with this receptor subtype. []

3-(5-Chloro-2-oxobenzo[d]oxazole-3(2H)-yl)propanoic Acid Derivatives

  • Compound Description: This group encompasses a series of compounds derived from 3-(5-chloro-2-oxobenzo[d]oxazole-3(2H)-yl)propanoic acid, designed as potential inhibitors of kynurenine 3-monooxygenase (KMO). [] The specific substitutions on the core structure were varied to explore structure-activity relationships. []

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

  • Compound Description: This series of Biginelli dihydropyrimidines was synthesized and evaluated for their antimicrobial, antifungal, and antimalarial activities. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound was synthesized through an eight-step process starting from oxoacetic acid monohydrate. [] The synthetic route involved various transformations, including condensation, reductive amination, protection, activation, Grignard addition, coupling, and deprotection steps. []

3-(1,3,4-Thiadiazol-2-yl)propanoic Acid Derivatives

  • Compound Description: This series of compounds explores 1,3,4-thiadiazole as a bioisosteric replacement for the phenyl ring commonly found in 3-arylpropionic acid-based GPR40 agonists. [] These compounds aimed to achieve improved aqueous solubility and metabolic stability while maintaining activity at the GPR40 receptor. []
  • Compound Description: L-carnosine, a naturally occurring dipeptide, was used to synthesize novel ruthenium(II) complexes. [] Spectroscopic and computational analyses revealed that L-carnosine coordinates to ruthenium through the imidazole nitrogen and the carboxylic acid group. []

N-[4-(4-fluorobenzyl)piperidin-1-yl]-N′-(2-[11C]oxo-1,3-dihydrobenzimidazol-5-yl)oxamide

  • Compound Description: This carbon-11 labeled compound is a selective antagonist for the NR2B subtype of NMDA receptors. [] Developed as a PET tracer, it enables in vivo imaging of the NR2B receptor system. []

7-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride (Compound 1)

  • Compound Description: Compound 1 is a potent antibacterial agent belonging to the quinolonecarboxylic acid class. [] The study focused on the asymmetric synthesis and pharmacological evaluation of its enantiomers, revealing that the (S)-(+)-enantiomer (1a) exhibits higher potency and improved solubility compared to the racemic mixture. []

Properties

CAS Number

1036708-61-8

Product Name

2-(Piperidin-1-yl)propanoic acid hydrochloride

IUPAC Name

2-piperidin-1-ylpropanoic acid;hydrochloride

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

InChI

InChI=1S/C8H15NO2.ClH/c1-7(8(10)11)9-5-3-2-4-6-9;/h7H,2-6H2,1H3,(H,10,11);1H

InChI Key

YYSCWMPFKRPNAF-UHFFFAOYSA-N

SMILES

CC(C(=O)O)N1CCCCC1.Cl

Solubility

24.3 [ug/mL]

Canonical SMILES

CC(C(=O)O)N1CCCCC1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.